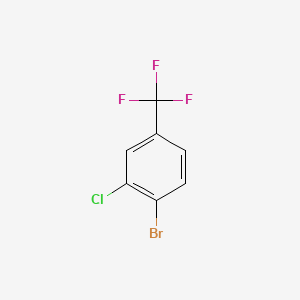

4-Bromo-3-chlorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIHGGJJMXISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558307 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-04-0 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-Bromo-3-chlorobenzotrifluoride in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its utility stems from its unique trifunctionalized benzene ring, which serves as a versatile scaffold for building complex molecular architectures. The presence of three distinct functional groups—a trifluoromethyl group (-CF₃), a bromine atom, and a chlorine atom—at specific positions allows for selective and sequential chemical transformations.

The trifluoromethyl group is a particularly valued substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Similarly, the bromo and chloro substituents provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments. The strategic placement of these groups on the benzotrifluoride core makes this compound a critical intermediate for synthesizing novel bioactive molecules.[2]

This guide provides a comprehensive overview of the core physical properties of this compound, details authoritative methodologies for their experimental determination, and discusses the expected spectroscopic profile for its structural verification.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| IUPAC Name | 1-bromo-2-chloro-4-(trifluoromethyl)benzene | [5] |

| CAS Number | 402-04-0 | [3][4][5] |

| Molecular Formula | C₇H₃BrClF₃ | [3][4][5] |

| Molecular Weight | 259.45 g/mol | [3][4] |

| SMILES | FC(F)(F)C1=CC(Cl)=C(Br)C=C1 | [5] |

| InChI Key | RVTIHGGJJMXISV-UHFFFAOYSA-N | [5] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent Nodes Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; CF3_C [label="C"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene Ring Edges (double bonds implied) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Edges C1 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C2 -- H1; C3 -- Cl; C4 -- Br; C5 -- H2; C6 -- H3;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; CF3_C [pos="0,3.0!"]; F1 [pos="-0.8,4!"]; F2 [pos="0,4!"]; F3 [pos="0.8,4!"]; H1 [pos="-2.3,1.3!"]; Cl [pos="-2.6,-1.5!"]; Br [pos="0,-3.0!"]; H2 [pos="2.3,-1.3!"]; H3 [pos="2.3,1.3!"];

}

Caption: 2D structure of this compound (CAS 402-04-0).

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in reactions, purifications, and formulations. The high molecular weight and halogenation of this molecule result in a high-density liquid with a relatively high boiling point.

| Property | Value | Source(s) |

| Appearance | Liquid | - |

| Purity | ≥97.5% (by GC) | [5] |

| Melting Point | -25.0 to -22.8 °C | |

| Boiling Point | 211.3 °C (at 760 mmHg) | |

| Density | 1.7 g/cm³ (at 25 °C) | |

| Flash Point | 81.6 °C | |

| Vapor Pressure | 0.267 mmHg (at 25 °C) | |

| Refractive Index | 1.492 | |

| LogP (XLogP3) | 4.1 |

Section 3: Methodologies for Physical Property Determination

The accurate determination of physical properties is essential for ensuring the quality and consistency of a chemical intermediate. This section outlines standard, self-validating protocols for key analytical procedures.

Caption: General workflow for the physical characterization of a chemical intermediate.

Protocol 3.1: Purity Assessment via Gas Chromatography (GC)

Expertise & Experience: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for assessing the purity of volatile and thermally stable organic compounds like this compound. Its high resolving power separates the main component from impurities, and the FID provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations without requiring individual standards for every minor impurity.[6]

Detailed Methodology:

-

Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Methanol.[7][8]

-

Instrument Setup (Typical Conditions):

-

GC System: Agilent Intuvo 9000 GC or equivalent.[9]

-

Column: Agilent HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).[7]

-

Injection Volume: 1 µL.

-

Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]

-

Detector: FID at 300 °C.[9]

-

-

Analysis: Inject a solvent blank to ensure no system contamination. Inject the prepared sample solution.

-

Data Processing (Trustworthiness): Integrate all peaks in the resulting chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100. The system is self-validating by ensuring the sum of all components approximates 100%.

Protocol 3.2: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC offers superior accuracy and reproducibility for melting point determination compared to traditional visual methods. It measures the heat flow required to change the sample's temperature, providing a precise onset temperature for the melting endotherm. This method is compliant with standards such as ASTM D3418.[3]

Detailed Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).[4][10]

-

Sample Preparation: Hermetically seal 2-10 mg of the liquid sample in an aluminum Tzero pan. Prepare an identical empty, sealed pan to serve as a reference.[4]

-

Instrument Setup:

-

Atmosphere: Nitrogen purge gas at 50 mL/min.

-

Thermal Program:

-

Equilibrate at 0 °C.

-

Cool to -60 °C at 10 °C/min.

-

Hold isothermally for 5 minutes to ensure complete solidification.

-

Heat from -60 °C to 30 °C at a rate of 10 °C/min.[3]

-

-

-

Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined as the extrapolated onset temperature of the melting endotherm peak.[3] This method provides a validated thermal fingerprint of the material.

Section 4: Structural Characterization & Expected Spectroscopic Profile

While experimental spectra for this compound are not widely available in public databases, its structure allows for the confident prediction of its key spectroscopic features. This analysis is vital for researchers to confirm the identity of their synthesized or procured material.

-

Expected ¹H NMR (in CDCl₃): The 1,2,4-trisubstituted aromatic ring will show three distinct proton signals in the aromatic region (~7.0-8.0 ppm).

-

One signal will appear as a doublet.

-

A second signal will appear as a doublet of doublets.

-

The third signal will likely be a narrow doublet or singlet-like peak.

-

-

Expected ¹⁹F NMR (in CDCl₃): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift should appear in the typical range for an aryl-trifluoromethyl group, approximately -60 to -65 ppm relative to CFCl₃.

-

Expected ¹³C NMR (in CDCl₃): Seven signals are expected.

-

Six signals in the aromatic region (~120-140 ppm).

-

The carbon of the -CF₃ group will appear as a characteristic quartet due to one-bond C-F coupling.

-

The aromatic carbon directly attached to the -CF₃ group will also show a smaller quartet coupling.

-

-

Expected Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A complex and highly characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in major peaks at m/z 258, 260, and 262.

-

Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81), Cl (M-35/37), and CF₃ (M-69) radicals.

-

-

Expected Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1350-1100 cm⁻¹: Very strong, characteristic C-F stretching bands from the -CF₃ group.

-

~1100-800 cm⁻¹: C-Cl and C-Br stretching, and C-H out-of-plane bending in the fingerprint region.

-

Section 5: Safety and Handling

Trustworthiness: Adherence to established safety protocols is non-negotiable. The following information is synthesized from Globally Harmonized System (GHS) classifications and standard safety data.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

(Data sourced from ECHEMI)

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a key chemical intermediate whose physical properties are defined by its halogenated and trifluoromethylated structure. As a high-boiling, dense liquid, its handling and purification require standard laboratory techniques such as gas chromatography for purity assessment and vacuum distillation for purification. The methodologies and expected analytical data presented in this guide provide researchers and drug development professionals with a robust framework for the quality control and characterization of this valuable synthetic building block, ensuring its reliable application in the advancement of chemical and pharmaceutical research.

References

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

ResearchGate. Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

-

Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Chemistry For Everyone. How To Calculate Percent Purity From Gas Chromatography?. [Link]

-

TA Instruments. Calibrating DSC Temperature. [Link]

-

Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

-

LabSolutions. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. [Link]

-

chemconnections.org. Boiling Point Determination. [Link]

-

Defense Technical Information Center. REPORT DOCUMENTATION PAGE. [Link]

-

Taylor & Francis Online. Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline. [Link]

-

weebly.com. Determination of Boiling Point (B.P). [Link]

Sources

- 1. 4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. agilent.com [agilent.com]

- 10. Calibrating DSC Temperature [deng.folk.ntnu.no]

An In-depth Technical Guide on 4-Bromo-3-chlorobenzotrifluoride (CAS No. 402-04-0)

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated benzotrifluorides stand as pivotal structural motifs. The strategic incorporation of a trifluoromethyl group, coupled with the versatile reactivity of halogen substituents, provides a powerful toolkit for the synthesis of novel molecules with tailored properties. This guide focuses on 4-Bromo-3-chlorobenzotrifluoride, a compound whose unique substitution pattern offers a gateway to complex molecular architectures. As a senior application scientist, my aim is to present not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," grounding experimental protocols in sound scientific principles.

Core Compound Analysis: Structure and Physicochemical Profile

This compound is a substituted aromatic compound with the CAS number 402-04-0.[1][2][3][4] Its molecular structure, characterized by a trifluoromethyl group, a bromine atom, and a chlorine atom attached to a benzene ring, is the foundation of its chemical utility.

Chemical Structure

The IUPAC name for this compound is 1-Bromo-2-chloro-4-(trifluoromethyl)benzene.[2][5] The specific arrangement of the substituents on the benzene ring is crucial for its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₇H₃BrClF₃[4] |

| Molecular Weight | 259.45 g/mol [4] |

| Appearance | Clear light yellow liquid[2] |

| Boiling Point | 211.3 °C at 760 mmHg[1][2] |

| Density | 1.717 g/cm³[2] |

| Flash Point | 81.6 °C[1][2] |

| Refractive Index | 1.491[1][2] |

| Vapor Pressure | 0.267 mmHg at 25 °C[1][2] |

| Stability | Stable when stored in an airtight container at room temperature.[1] |

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with 3-chloro-4-aminobenzotrifluoride, proceeding through a Sandmeyer reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloro-4-aminobenzotrifluoride

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4-aminobenzotrifluoride (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a clear, light yellow liquid.[2]

-

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the C-4 position.

Selective Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-Br bond of this compound can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base, leaving the C-Cl bond intact for subsequent transformations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The C-Br bond can be selectively coupled with a wide range of primary and secondary amines.

The ability to perform these reactions selectively is a cornerstone of modern drug discovery, allowing for the modular construction of complex molecules.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][6] For instance, its structural motif is found in precursors to certain herbicides designed to control resistant weeds.[2] The trifluoromethyl group often enhances the metabolic stability and potency of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

-

Fire Fighting: In case of fire, use water mist, dry chemical, foam, or carbon dioxide. Avoid using a direct water jet, which could spread the flammable liquid.[1]

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique structural and reactivity profile, particularly the differential reactivity of its halogen atoms, allows for the strategic and selective construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- This compound CAS 402-04-0 Manufacturers, Suppliers - Good Price. TSEALINE. [URL: https://www.tsealine.com/4-bromo-3-chlorobenzotrifluoride-cas-402-04-0-product/]

- 3-Chloro-4-bromobenzotrifluoride CAS 402-04-0. Home Sunshine Pharma. [URL: https://www.hspackage.com/3-chloro-4-bromobenzotrifluoride-cas-402-04-0-product/]

- This compound. LabSolutions. [URL: https://labsolutions-usa.com/product/4-bromo-3-chlorobenzotrifluoride/]

- This compound | China | Manufacturer | Henan Alfa Chemical Co.,Ltd. [URL: https://www.alfa-chem.com/pharmaceutical-intermediates/4-bromo-3-chlorobenzotrifluoride-cas-402-04-0.html]

- Buy this compound (CAS 402-04-0) - Best Price, High Quality. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/4-bromo-3-chlorobenzotrifluoride-cas-402-04-0_p36.html]

- 4-Bromobenzotrifluoride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_402-43-7.htm]

- Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/news/navigating-organic-synthesis-with-4-bromo-3-fluorobenzotrifluoride-a-chemists-guide-84919575.html]

- 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/98-56-6_1h-nmr.htm]

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4858000/]

- This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Supporting Information for. The Royal Society of Chemistry. [URL: https://www.rsc.

- Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [URL: https://splendidlabs.com/product/4-bromo-3-chlorobenzotrifluoride/]

- 3-Amino-4-chlorobenzotrifluoride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_121-50-6.htm]

- This compound, min 98%, 100 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/4-bromo-3-chlorobenzotrifluoride-min-98-100-grams.html]

- Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/news/unlocking-synthetic-potential-a-deep-dive-into-the-synthesis-of-3-bromo-4-chlorobenzotrifluoride-84920237.html]

- Preparation of p-aminobenzotrifluoride. Google Patents. [URL: https://patents.google.

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828061/]

Sources

- 1. This compound CAS 402-04-0 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 2. 3-Chloro-4-bromobenzotrifluoride CAS 402-04-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-Bromo-3-chlorobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the physicochemical properties of this compound and applying fundamental principles of intermolecular forces, this document equips the reader with the necessary expertise to effectively utilize this compound in various synthetic applications. A detailed, step-by-step protocol for experimental solubility determination is also provided, ensuring a self-validating system for generating reliable in-house data.

Introduction: The Significance of Solubility in Synthesis

This compound (CAS No. 402-04-0) is a substituted aromatic compound with the molecular formula C₇H₃BrClF₃.[1][2] Its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, is well-established.[1] The success of any chemical synthesis is intrinsically linked to the solubility of its components. Proper solvent selection, guided by a thorough understanding of solubility, is critical for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase to allow for efficient molecular interactions.

-

Reaction Work-up and Purification: Facilitating extraction, precipitation, and crystallization processes.

-

Product Formulation: Achieving the desired concentration and stability in the final product.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundation for its effective application in research and development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[3][4] To predict the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃ | [1][2] |

| Molecular Weight | 259.45 g/mol | [2] |

| Appearance | Clear liquid | [1] |

| Boiling Point | ~211.3 °C at 760 mmHg | [5] |

| Density | ~1.7 g/cm³ | [5] |

| Calculated XLogP3 | 4.1 | [5] |

The structure of this compound is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. These substituents significantly influence its polarity and, consequently, its solubility.

-

Halogen Atoms (Br, Cl): These atoms are electronegative and contribute to the molecule's polarity through dipole-dipole interactions.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group, which further enhances the polarity of the C-F bonds. However, the symmetrical nature of the -CF₃ group can reduce the overall molecular dipole moment.

-

Aromatic Ring: The benzene ring is nonpolar and capable of engaging in van der Waals forces (specifically, London dispersion forces) with other nonpolar molecules.

The calculated XLogP3 value of 4.1 is a measure of its lipophilicity ("oil-loving" nature).[5] A higher XLogP3 value suggests a preference for nonpolar environments over aqueous ones. Based on these properties, we can predict the solubility of this compound in various classes of organic solvents.

Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the large, nonpolar benzene ring, this compound is expected to be readily soluble in nonpolar solvents. The dominant intermolecular interactions would be London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): The polar C-Br, C-Cl, and C-F bonds should allow for favorable dipole-dipole interactions with polar aprotic solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the molecule possesses polar bonds, it lacks the ability to act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through its halogen and fluorine atoms. Therefore, its solubility in polar protic solvents is likely to be moderate. It is expected to be sparingly soluble in water, consistent with its high XLogP3 value.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of extensive published solubility data, an experimental approach is necessary to obtain precise and reliable information. The following protocol outlines a standard method for determining the solubility of this compound. This method is designed to be a self-validating system, ensuring the accuracy and trustworthiness of the results.

Materials and Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

-

Analysis:

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Summary and Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. The compound is anticipated to exhibit good solubility in nonpolar and polar aprotic solvents, with moderate solubility in polar protic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for its determination. By combining theoretical prediction with empirical verification, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

- This compound Overview. (n.d.). Google Cloud.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google Cloud.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google Cloud.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- This compound, min 98%, 100 grams. (n.d.). CP Lab Safety.

- Buy this compound Industrial Grade from Henan Allgreen Chemical Co.,LTD. (n.d.). ECHEMI.

Sources

A Technical Guide to the Spectroscopic Analysis of 4-Bromo-3-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzotrifluoride, with CAS number 402-04-0, is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility as a chemical intermediate stems from the distinct reactivity of its substituents: a bromine atom amenable to cross-coupling reactions, a chlorine atom, and an electron-withdrawing trifluoromethyl group that influences the electronic properties of the benzene ring.[3] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

A. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of halogenated benzotrifluorides ensures data consistency and quality.[4]

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Ensure complete dissolution, using vortexing or sonication if necessary.

2. Spectrometer Setup (¹H NMR):

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Employ a standard single-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquire 16 to 32 scans.

-

Maintain a relaxation delay of 1-2 seconds.

3. Spectrometer Setup (¹³C NMR):

-

Use a proton-decoupled single-pulse experiment.

-

Set a spectral width of 220-240 ppm, centered around 100-120 ppm.

-

Acquire 1024 to 4096 scans due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]

-

Integrate ¹H signals and perform peak picking for both ¹H and ¹³C spectra.

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

B. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing, while the halogens are also electron-withdrawing and exhibit directing effects.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | d | J ≈ 2 Hz |

| H-5 | ~7.6 - 7.8 | dd | J ≈ 8.5, 2 Hz |

| H-6 | ~7.4 - 7.6 | d | J ≈ 8.5 Hz |

-

H-2: This proton is ortho to the electron-withdrawing trifluoromethyl group and meta to the chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the bromine atom and meta to the trifluoromethyl group. It will be a doublet of doublets due to coupling with both H-2 and H-6.

-

H-6: This proton is ortho to the chlorine atom and para to the trifluoromethyl group. It will appear as a doublet due to coupling with H-5.

C. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~132 - 135 |

| C-2 | ~128 - 131 |

| C-3 | ~135 - 138 |

| C-4 | ~125 - 128 |

| C-5 | ~130 - 133 |

| C-6 | ~127 - 130 |

| CF₃ | ~122 - 125 (quartet) |

-

The carbon attached to the trifluoromethyl group (C-1) and the carbons bearing the halogens (C-3 and C-4) will be significantly deshielded.

-

The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, C-Halogen, and C-F bonds.

A. Experimental Protocol for IR Data Acquisition

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid sample is placed directly on the ATR crystal. This is a common and convenient method for obtaining the IR spectrum of a liquid.

-

Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

B. Predicted IR Absorption Bands

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1350 - 1100 | C-F stretch (CF₃) | Strong |

| 1100 - 1000 | C-Br stretch | Medium-Strong |

| 800 - 600 | C-Cl stretch | Medium-Strong |

The most prominent peaks will be the strong absorptions due to the C-F stretching of the trifluoromethyl group. The aromatic C=C stretching bands and the C-halogen stretches will also be key identifying features.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

A. Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

B. Predicted Mass Spectrum

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6]

Molecular Ion Region: The presence of one bromine and one chlorine atom will result in a complex molecular ion cluster with peaks at M, M+2, and M+4.[7] The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.

Predicted Isotopic Pattern for Molecular Ion:

| m/z | Isotopes | Predicted Relative Intensity |

| 258 | ⁷⁹Br, ³⁵Cl | ~75% |

| 260 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | ~100% |

| 262 | ⁸¹Br, ³⁷Cl | ~25% |

Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through the loss of halogen atoms and the trifluoromethyl group.

Diagram of the Predicted Fragmentation Pathway:

Sources

"4-Bromo-3-chlorobenzotrifluoride" material safety data sheet (MSDS)

Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant. [6][11]

References

-

This compound CAS 402-04-0 Manufacturers, Suppliers - Good Price. TSEALINE.

-

This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

Benzotrifluoride - Apollo Scientific. Apollo Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

-

Safety Data Sheet 4-chlorobenzotrifluoride Revision 4, Date 08 Apr 2022 - Redox. Redox.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

This compound, min 98%, 100 grams - CP Lab Safety. CP Lab Safety.

-

Benzotrifluoride 101650 - Safety Data Sheet. Carl Roth.

-

MSDS-BTF-23-Nov-2023.pdf. Central Drug House.

-

Common Name: BENZOTRIFLUORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health.

-

BENZOTRIFLUORIDE - CAMEO Chemicals - NOAA. NOAA.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem. National Center for Biotechnology Information.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

-

Common Name: CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health.

-

3-Bromo-4-chlorobenzotrifluorure - Chem-Impex. Chem-Impex.

-

3-Bromo-4-chlorobenzotrifluoride - Chem-Impex. Chem-Impex.

-

Buy this compound (CAS 402-04-0) - Best Quality | Top Supplier. Parchem.

Sources

- 1. innospk.com [innospk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS 402-04-0 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. redox.com [redox.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. BENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. nj.gov [nj.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Reactivity profile of "4-Bromo-3-chlorobenzotrifluoride"

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-3-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key aromatic building block prized in medicinal chemistry and materials science for its unique substitution pattern, which allows for highly selective, sequential chemical modifications. This guide provides a comprehensive analysis of its reactivity, focusing on the orthogonal reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. We will explore the underlying electronic principles that govern its behavior in metal-catalyzed cross-coupling reactions, Nucleophilic Aromatic Substitution (SNAr), and metal-halogen exchange processes. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to enable researchers to strategically leverage this versatile intermediate in complex molecular synthesis.

Molecular Structure and Electronic Profile

The synthetic utility of this compound stems directly from the electronic interplay of its three substituents on the benzene ring. Understanding these influences is critical for predicting and controlling its reactivity.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group through both induction (due to the high electronegativity of fluorine) and negative hyperconjugation. Its position at C-1 renders the entire aromatic ring electron-deficient, which is a crucial factor in its reaction profile.

-

Halogens (-Br, -Cl): Both bromine and chlorine are electron-withdrawing via induction but act as weak resonance donors due to their lone pairs. Their inductive effect dominates, contributing to the overall electron-poor nature of the ring.

The confluence of these effects dictates the reactivity at each position. The C-Br bond at position 4 and the C-Cl bond at position 3 exhibit distinct chemical behaviors that can be selectively exploited.

Caption: Electronic effects of substituents on the aromatic ring.

Dominant Reactivity Profile: Metal-Catalyzed Cross-Coupling

The most prevalent and powerful application of this compound is in palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for exquisite selectivity.

Causality of Selectivity: The first and rate-limiting step in many palladium-catalyzed coupling cycles is the oxidative addition of the catalyst into the carbon-halogen bond. The reactivity order for this step is firmly established as C-I > C-OTf > C-Br >> C-Cl.[1][2] The C-Br bond is substantially more reactive towards Pd(0) insertion than the C-Cl bond, enabling selective functionalization at the C-4 position while leaving the C-3 chlorine untouched. This orthogonality is the cornerstone of its utility.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl/vinyl groups.[3][4] When using this compound, the coupling occurs selectively at the C-Br bond. The electron-withdrawing nature of the trifluoromethyl group can further accelerate the rate of oxidative addition, often leading to high reaction efficiency.[5]

Caption: Workflow for selective Suzuki coupling at the C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and Water.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzotrifluoride product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[6][7] It provides a powerful alternative to classical methods like SNAr, as it does not require strong electronic activation of the aryl halide and proceeds under milder conditions.[8] Again, the reaction occurs with high selectivity at the more labile C-Br bond.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

-

Reagent Addition: Add this compound (1.0 eq.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude residue by column chromatography to afford the desired 4-amino-3-chlorobenzotrifluoride derivative.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the introduction of terminal alkynes, a valuable functional group for further transformations (e.g., click chemistry) or as part of a final target structure.[2][9] The standard conditions involve a palladium catalyst and a copper(I) co-catalyst, with selectivity again favoring the C-Br bond. It should be noted that substrates with strong electron-withdrawing groups, like the -CF₃ group, can sometimes be challenging and may require careful optimization of ligands and conditions.[10]

| Reaction Type | Typical Catalyst System | Selectivity | Key Insight |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Excellent for C-Br over C-Cl | Driven by the ease of oxidative addition into the weaker C-Br bond.[1] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Phosphine Ligand | Excellent for C-Br over C-Cl | Allows C-N bond formation where SNAr is not feasible or selective.[11] |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Good to Excellent for C-Br | The C-Br bond is sufficiently more reactive than C-Cl for selective coupling.[2] |

Alternative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling dominates, the electronic profile of this compound also permits Nucleophilic Aromatic Substitution (SNAr), but with an inverted selectivity profile.

Causality of Selectivity: SNAr proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[12] The rate of this reaction is determined by the stability of this intermediate. For stabilization to be effective, a strong electron-withdrawing group must be positioned ortho or para to the leaving group, allowing it to delocalize the negative charge via resonance.[13][14]

In this compound:

-

The -CF₃ group is para to the -Cl atom . This position provides powerful resonance and inductive stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-3.

-

The -CF₃ group is meta to the -Br atom . This position offers only inductive stabilization, which is significantly less effective.

Therefore, under SNAr conditions (e.g., a strong nucleophile like sodium methoxide in a polar aprotic solvent), substitution occurs preferentially at the C-Cl bond , displacing the chloride. This is a complete reversal of the selectivity observed in palladium-catalyzed reactions.

Caption: SNAr intermediate stability dictates selectivity for C-Cl substitution.

Further Transformations: Metal-Halogen Exchange

Treatment of this compound with strong organolithium bases (e.g., n-BuLi) at low temperatures does not typically result in deprotonation (ortho-lithiation). Instead, a rapid metal-halogen exchange occurs. Consistent with the relative reactivity of halogens, this exchange happens selectively at the bromine atom.[15]

The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles (e.g., CO₂, DMF, aldehydes) to install a new functional group at the C-4 position. This offers another strategic route to functionalize the molecule, complementary to palladium catalysis.

Conclusion

This compound is a paradigm of strategic molecular design. Its true value lies not in the reactivity of a single functional group, but in the predictable and orthogonal reactivity of its two distinct carbon-halogen bonds.

-

For C-C, C-N, and C-O bond formation , palladium-catalyzed cross-coupling reactions provide a reliable and high-yielding path to selectively functionalize the C-4 (Bromo) position.

-

For substitution with strong nucleophiles , Nucleophilic Aromatic Substitution offers a complementary strategy to selectively functionalize the C-3 (Chloro) position, driven by electronic activation from the para-trifluoromethyl group.

By understanding the mechanistic underpinnings of these transformations, researchers can confidently design multi-step synthetic sequences, using this compound as a linchpin to build molecular complexity with precision and control.

References

-

This compound. MySkinRecipes. Available at: [Link]

-

Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]

-

Directed (ortho) Metallation. University of Rochester. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

-

3-BROMO-4-CHLOROBENZOTRIFLUORIDE. gsrs.ncats.nih.gov. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

-

Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. Available at: [Link]

-

4-Bromo-3-fluorobenzotrifluoride. PubChem. Available at: [Link]

-

This compound, min 98%, 100 grams. CP Lab Safety. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

-

4-Bromo-3-chlorobenzonitrile. PubChem. Available at: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uwindsor.ca [uwindsor.ca]

The Strategic Utility of 4-Bromo-3-chlorobenzotrifluoride in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Value Proposition of a Polysubstituted Benzene Building Block

In the intricate landscape of drug discovery and development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. 4-Bromo-3-chlorobenzotrifluoride (CAS No. 402-04-0), a polysubstituted benzene derivative, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom, offers a confluence of desirable properties that medicinal chemists can strategically exploit to construct novel bioactive molecules.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of therapeutic agents. We will delve into the chemical rationale behind its use, explore its reactivity in key synthetic transformations, and present a case study of its application in the development of Nav1.7 inhibitors.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a synthetic intermediate is rooted in its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₃BrClF₃ | Provides a scaffold with multiple points for diversification. |

| Molecular Weight | 259.45 g/mol | A moderate molecular weight that allows for the addition of other functionalities without excessive "molecular weight creep." |

| Trifluoromethyl (-CF₃) Group | Strongly electron-withdrawing, lipophilic | Enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate pKa of nearby functional groups. |

| Bromo (Br) Group | Versatile handle for cross-coupling | Readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds. |

| Chloro (Cl) Group | Ortho to the bromo group | Modulates the electronic properties of the aromatic ring and can serve as a secondary reaction site under more forcing conditions or be retained in the final molecule to influence binding interactions. |

The trifluoromethyl group is a particularly prized functionality in modern drug design. Its introduction into a drug candidate can significantly enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of the molecule. The strategic placement of the bromine and chlorine atoms on the benzotrifluoride core of this building block provides chemists with orthogonal handles for sequential, site-selective modifications, a crucial advantage in the construction of complex molecular architectures.

Core Synthetic Applications: A Gateway to Molecular Complexity

The primary utility of this compound in medicinal chemistry lies in its versatility as a substrate in a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom, being more reactive than the chlorine atom in typical palladium-catalyzed processes, serves as the primary site for synthetic elaboration.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis

The following diagram illustrates the central role of this compound in key palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical synthesis.

Caption: Key synthetic transformations utilizing this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a generalized, representative protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 4-aryl-3-chlorobenzotrifluoride derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Trustworthiness Note: This protocol is a generalized representation. The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific arylboronic acid used. It is crucial to perform small-scale test reactions to optimize the conditions for a specific substrate.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[2][3] The following is a representative protocol for the amination of this compound with a generic primary or secondary amine.[4]

Objective: To synthesize a 4-amino-3-chlorobenzotrifluoride derivative.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by flash chromatography to yield the desired aryl amine.

Expertise & Experience Note: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required for efficient coupling, especially with less reactive aryl chlorides. For an electron-deficient substrate like this compound, a range of modern phosphine ligands should be screened for optimal performance.

Case Study: Application in the Synthesis of Nav1.7 Inhibitors

A key application of this compound is in the synthesis of inhibitors of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a genetically validated target for the treatment of pain, and significant research efforts are directed towards the discovery of potent and selective inhibitors.

The 3-chloro-4-(trifluoromethyl)phenyl moiety, which can be readily accessed from this compound, is a common structural feature in a number of reported Nav1.7 inhibitors. The synthesis of these inhibitors often involves an initial cross-coupling reaction at the 4-position of this compound to install a key structural element, followed by further functionalization.

The following workflow diagram illustrates a plausible synthetic strategy for a generic Nav1.7 inhibitor incorporating the 3-chloro-4-(trifluoromethyl)phenyl motif, starting from this compound.

Caption: Synthetic workflow for a potential Nav1.7 inhibitor.

In this hypothetical synthetic route, the initial Suzuki coupling reaction establishes the core biaryl or aryl-heterocycle scaffold. The retained chlorine and trifluoromethyl groups on the benzotrifluoride ring are crucial for modulating the electronic properties and lipophilicity of the molecule, which in turn can influence its binding affinity for the Nav1.7 channel and its overall pharmacokinetic properties. Subsequent synthetic steps would then build upon this core structure to introduce additional functionalities required for potent and selective inhibition.

Conclusion and Future Perspectives

This compound is a highly versatile and strategically valuable building block for medicinal chemists. Its trifluoromethyl group offers significant advantages in terms of metabolic stability and lipophilicity, while the differentially reactive halogen atoms provide a platform for sequential and site-selective functionalization through a variety of robust and well-established cross-coupling reactions. The application of this intermediate in the synthesis of Nav1.7 inhibitors highlights its potential for the construction of complex and biologically active molecules targeting challenging therapeutic targets. As the demand for novel drug candidates with optimized pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of polysubstituted building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Vertex Pharmaceuticals Incorporated. (n.d.). 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE | 402-04-0. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). This compound, 98%. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

Sources

4-Bromo-3-chlorobenzotrifluoride: A Cornerstone Intermediate for Advanced Agrochemical Synthesis

An In-depth Technical Guide for Research & Development Scientists

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and sustainable crop protection agents. 4-Bromo-3-chlorobenzotrifluoride (CAS No. 402-04-0) has emerged as a pivotal intermediate, offering a unique combination of reactive sites and physiochemical properties that are highly advantageous for the synthesis of complex herbicidal and insecticidal molecules. This guide provides a comprehensive technical overview of its properties, core reactivity, and application in the synthesis of commercially significant agrochemicals, grounded in established mechanistic principles and field-proven synthetic protocols.

Physicochemical Profile & Strategic Value

This compound is a halogenated aromatic compound distinguished by three key structural features: a trifluoromethyl (-CF3) group, a bromine atom, and a chlorine atom. Each contributes to its utility as a synthetic intermediate.

-

Trifluoromethyl Group: The strongly electron-withdrawing nature of the -CF3 group is fundamental to the molecule's reactivity. It activates the aromatic ring towards nucleophilic attack, primarily at the para-position (C4). In the final agrochemical, the -CF3 group often enhances biological efficacy, metabolic stability, and lipophilicity, which can improve uptake and translocation within the target pest or weed.

-

Halogen Substituents: The presence of two different halogens provides differential reactivity. The bromine atom at the C4 position is the primary leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the para -CF3 group. It also serves as the reactive site for palladium-catalyzed cross-coupling reactions. The chlorine atom at C3 further activates the ring and modulates the electronic properties of the final molecule.

A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 402-04-0 | [1] |

| Molecular Formula | C₇H₃BrClF₃ | [1] |

| Molecular Weight | 259.45 g/mol | [2] |

| Appearance | Clear, aromatic liquid | [1] |

| Boiling Point | 211.3 °C at 760 mmHg | [3] |

| Density | ~1.7 g/cm³ | [3] |

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction is central to the formation of diaryl ether and aniline-based herbicides.

The Causality of SNAr Reactivity:

The SNAr reaction in this context proceeds via a well-established addition-elimination mechanism.[4] The reaction is not a concerted displacement; instead, it involves a two-step process:

-

Nucleophilic Addition: A potent nucleophile (e.g., a phenoxide or an amine) attacks the electron-deficient carbon atom bonded to the bromine (C4). This attack is favored because the strong electron-withdrawing effect of the para-trifluoromethyl group can stabilize the resulting negative charge. This step temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. The overall result is the substitution of the bromine atom with the incoming nucleophile.

The trifluoromethyl group is critical; without such a strong electron-withdrawing group in the ortho or para position, the aromatic ring would not be sufficiently activated for the initial nucleophilic attack to occur under practical conditions.[4]

Case Study: Synthesis of Diphenyl Ether Herbicides

The diphenyl ether class of herbicides, which includes prominent members like Oxyfluorfen, Acifluorfen, and Fomesafen, are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[6][7] The synthesis of these molecules often relies on the SNAr reaction of a halogenated benzotrifluoride derivative. The synthesis of Oxyfluorfen from the structurally analogous 3,4-dichlorobenzotrifluoride provides a validated and industrially relevant template for the application of this compound.[8][9]

The key bond formation in this synthesis is the creation of the diphenyl ether linkage via an Ullmann-type condensation, which is a form of nucleophilic aromatic substitution.[10]

Sources

- 1. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]

- 2. 3-Chloro-4-hydroxybenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 3. Fomesafen synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 7. Acifluorfen - Wikipedia [en.wikipedia.org]

- 8. Oxyfluorfen (Ref: RH 2915) [sitem.herts.ac.uk]

- 9. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acifluorfen-sodium (Ref: RH 6201 ) [sitem.herts.ac.uk]

A Senior Application Scientist's Guide to Sourcing 4-Bromo-3-chlorobenzotrifluoride for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection of a seemingly simple building block like 4-Bromo-3-chlorobenzotrifluoride can have cascading effects on the efficiency of a synthetic route, the purity of an active pharmaceutical ingredient (API), and ultimately, the timeline and success of a drug development program. This guide provides an in-depth technical overview of the commercial availability of this compound, offering field-proven insights into supplier qualification, quality control, and the critical thinking behind procurement decisions.

Understanding the Landscape: Commercial Availability and Key Suppliers

This compound (CAS No. 402-04-0) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its trifluoromethyl group and halogenated benzene ring make it a versatile building block for introducing fluorine-containing moieties, which can enhance the metabolic stability and bioavailability of drug candidates.[1]